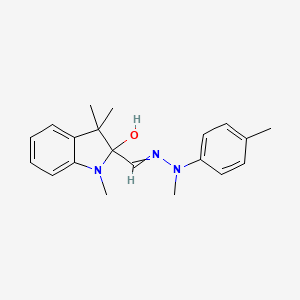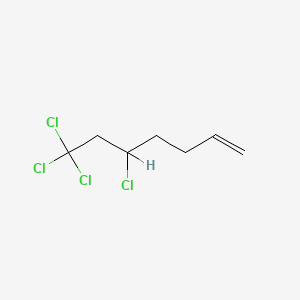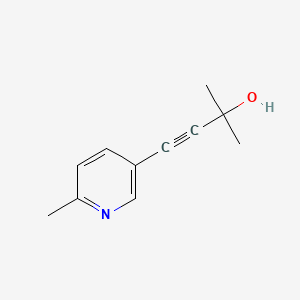
Flurbiprofen amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurbiprofen amide is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. This compound is synthesized by conjugating flurbiprofen with specific amine-containing molecules, resulting in compounds with potential therapeutic benefits, including anti-inflammatory and antioxidant activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flurbiprofen amide can be synthesized by reacting flurbiprofen acid with various aromatic or aliphatic primary amines in the presence of 1,1-carbonyldiimidazole (CDI) in a basic medium using acetonitrile as a solvent . The reaction typically involves the formation of an amide bond between the carboxyl group of flurbiprofen and the amine group of the chosen amine.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Flurbiprofen amide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted flurbiprofen amides, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Flurbiprofen amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and as a prodrug to improve the pharmacokinetic profile of flurbiprofen
Industry: Utilized in the development of new drug formulations and delivery systems.
Wirkmechanismus
Flurbiprofen amide exerts its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which reduces the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever . Additionally, this compound may interact with other molecular targets and pathways, contributing to its anti-inflammatory and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen amide: Another NSAID amide derivative with similar anti-inflammatory properties.
Ketoprofen amide: Known for its analgesic and anti-inflammatory effects.
Naproxen amide: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
Flurbiprofen amide is unique due to its specific molecular structure, which allows for targeted drug delivery and potentially reduced side effects compared to other NSAID amide derivatives. Its ability to form bioisosteres offers an avenue for optimizing its pharmacokinetics, bioavailability, and safety profile .
Eigenschaften
Molekularformel |
C15H14FNO |
|---|---|
Molekulargewicht |
243.28 g/mol |
IUPAC-Name |
2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C15H14FNO/c1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChI-Schlüssel |
MRGROCIVLXFMNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
